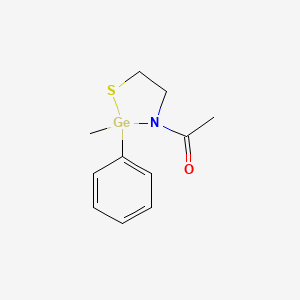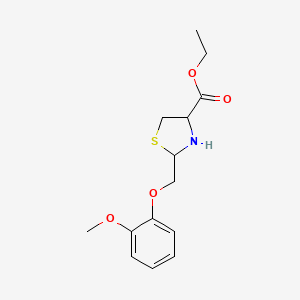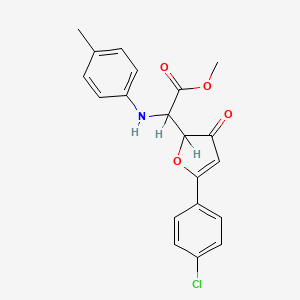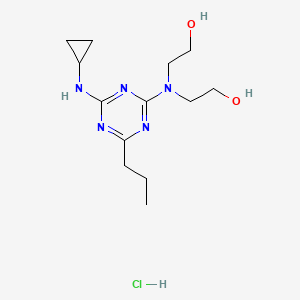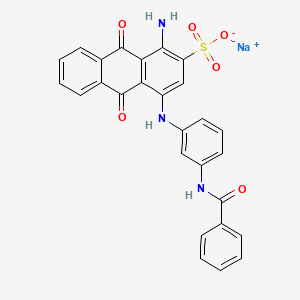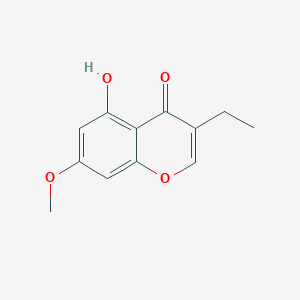
Methyl-lathodoratin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methyl-lathodoratin involves several steps, including the use of boron reagents for Suzuki–Miyaura coupling . This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance. The preparation of boron reagents and their application in Suzuki–Miyaura coupling are crucial for the synthesis of this compound .
Chemical Reactions Analysis
Methyl-lathodoratin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl-lathodoratin has been extensively studied for its scientific research applications. It has shown potential in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it has demonstrated antibacterial activity against various bacterial strains . In medicine, it is being investigated for its potential therapeutic applications, including its ability to inhibit bacterial DNA gyrase . In industry, it is used in the development of new antibacterial agents .
Mechanism of Action
The mechanism of action of methyl-lathodoratin involves its interaction with bacterial DNA gyrase. It forms hydrogen bonds with the backbone of valine and the sidechains of arginine residues, as well as hydrophobic interactions with isoleucine . These interactions disrupt the function of DNA gyrase, leading to bacterial cell death .
Comparison with Similar Compounds
Methyl-lathodoratin is unique compared to other flavonoid compounds due to its specific interactions with bacterial DNA gyrase. Similar compounds include other flavonoids that also exhibit antibacterial properties, such as quercetin and kaempferol . this compound’s specific binding interactions and molecular structure make it a distinct and valuable compound for antibacterial research .
Properties
CAS No. |
76690-64-7 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-3-7-6-16-10-5-8(15-2)4-9(13)11(10)12(7)14/h4-6,13H,3H2,1-2H3 |
InChI Key |
JNRZSHBAPNUBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC2=CC(=CC(=C2C1=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


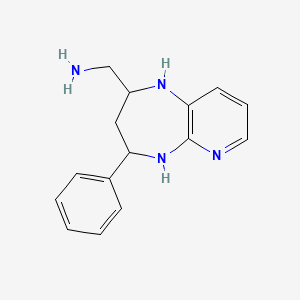
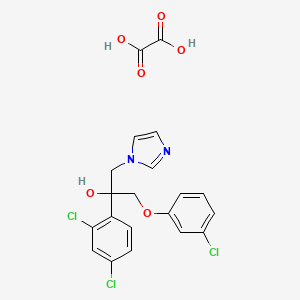
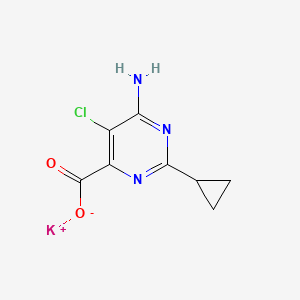

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
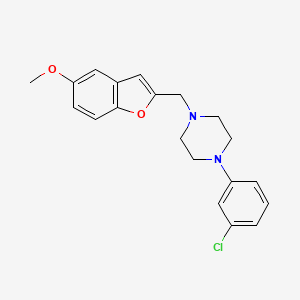

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
